molecular formula C20H28O B182005 Coronarin E CAS No. 117591-81-8

Coronarin E

Cat. No.: B182005
CAS No.: 117591-81-8
M. Wt: 284.4 g/mol
InChI Key: QXVXYNOIXUIXBI-NDLVVHCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coronarin E is a natural diterpenoid compound found in the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae family. This compound has garnered significant attention due to its diverse pharmacological activities, including antiplasmodial, antibacterial, and cytotoxic properties.

Biochemical Analysis

Biochemical Properties

Coronarin E plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making this compound a potential candidate for managing diabetes. Additionally, this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress . This property is attributed to its ability to interact with and stabilize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, thereby inhibiting cancer cell proliferation . This effect is mediated through the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. Furthermore, this compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and growth . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced cell viability and increased cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . This modulation can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can change depending on the duration of exposure. For instance, short-term exposure to this compound may result in immediate antioxidant and anti-inflammatory effects, while long-term exposure can lead to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the importance of considering the duration of treatment when evaluating the therapeutic potential of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by this compound is the PI3K/Akt pathway, which plays a critical role in regulating cell survival, growth, and metabolism . By modulating this pathway, this compound can affect metabolic flux and alter the levels of metabolites involved in energy production and cellular homeostasis. Additionally, this compound has been shown to inhibit the mTORC1/S6K1 signaling pathway, which is involved in protein synthesis and cell growth . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and be distributed to various cellular compartments. Studies have shown that this compound can accumulate in the cytoplasm and nucleus, where it exerts its biological effects . Additionally, this compound can be transported to different tissues through the bloodstream, allowing it to reach target sites and exert systemic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . In the cytoplasm, this compound can interact with enzymes and signaling molecules, modulating their activity and influencing cellular processes. In the nucleus, this compound can bind to transcription factors and DNA, affecting gene expression and regulating cellular functions. The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coronarin E can be synthesized through various synthetic routes. One common method involves the use of advanced chromatographic and spectroscopic techniques to purify the compound from natural sources . The synthetic process typically includes solvent extraction, chromatography, and spectroscopic analysis to confirm the structure of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the rhizomes of Hedychium coronarium. The process includes the use of solvents such as ethyl acetate and petroleum ether for extraction, followed by purification using column chromatography . The purified compound is then subjected to further analysis to ensure its purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions: Coronarin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced antibacterial and cytotoxic activities .

Scientific Research Applications

Coronarin E has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

    Biology: this compound exhibits significant antibacterial and cytotoxic activities, making it a valuable compound for biological studies.

    Medicine: The compound has shown potential in treating various diseases due to its antiplasmodial and cytotoxic properties.

    Industry: this compound is used in the development of new pharmaceuticals and as a natural preservative in the food industry.

Comparison with Similar Compounds

  • Coronarin A
  • Yunnancoronarin A
  • Hedychiumin
  • Calcaratarin A

Coronarin E stands out due to its unique structural features and diverse pharmacological activities, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+/t17-,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVXYNOIXUIXBI-NDLVVHCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2C=CC3=COC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=COC=C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coronarin E
Reactant of Route 2
Coronarin E
Reactant of Route 3
Coronarin E
Reactant of Route 4
Coronarin E
Reactant of Route 5
Coronarin E
Reactant of Route 6
Coronarin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.